![molecular formula C10H10FNO B13666722 9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13666722.png)
9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a chemical compound that belongs to the class of benzoazepines. This compound is characterized by the presence of a fluorine atom at the 9th position and a ketone group at the 5th position of the benzoazepine ring. Benzoazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines and fluorinated compounds.
Cyclization: The key step in the synthesis is the cyclization of the starting materials to form the benzoazepine ring. This can be achieved through various methods, including intramolecular cyclization reactions.
Oxidation: The ketone group at the 5th position is introduced through oxidation reactions using suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, fluorination, and oxidation steps efficiently.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of carboxylic acid or aldehyde groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoazepine derivatives.
科学的研究の応用
9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular signaling pathways.
DNA Interaction: Interacting with DNA to influence gene expression and cellular functions.
類似化合物との比較
Similar Compounds
10-Arylated 5H-dibenzo[b,f]azepines: These compounds share a similar benzoazepine core structure but differ in the presence of aryl groups.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indoles: These compounds have a similar ring structure but differ in the presence of nitrogen atoms and additional rings.
Uniqueness
9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is unique due to the presence of the fluorine atom and the ketone group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
9-fluoro-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C10H10FNO/c11-8-4-1-3-7-9(13)5-2-6-12-10(7)8/h1,3-4,12H,2,5-6H2 |
InChIキー |
KAKYEWJJNAZBHH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C(C(=CC=C2)F)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


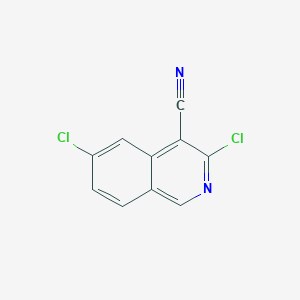
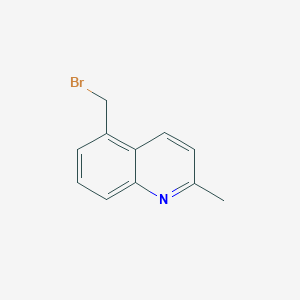
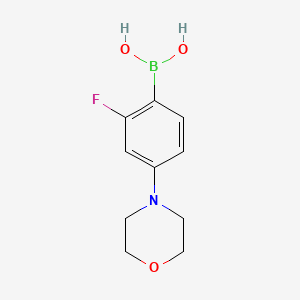
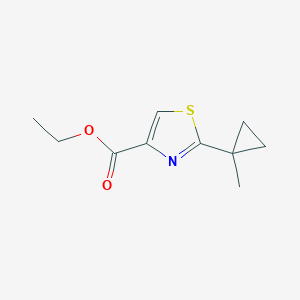

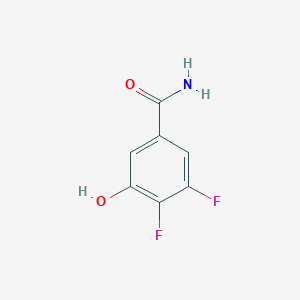
![6-Chloro-3-iodothieno[3,2-c]pyridine](/img/structure/B13666672.png)
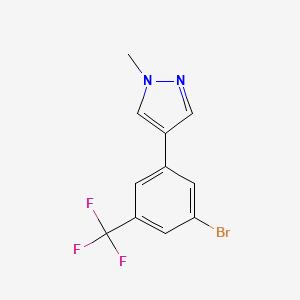
![3-Iodoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13666689.png)
![9-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666693.png)
![8-Bromopyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13666701.png)

![Methyl 2-[(Dimethylcarbamoyl)thio]-4-methoxybenzoate](/img/structure/B13666716.png)
![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)
